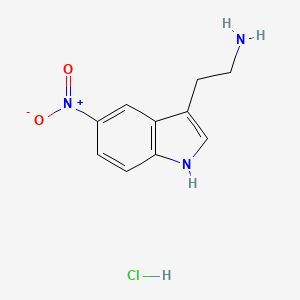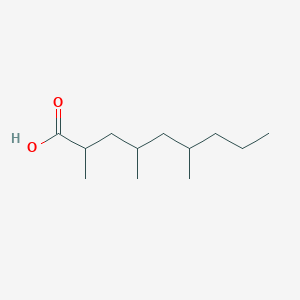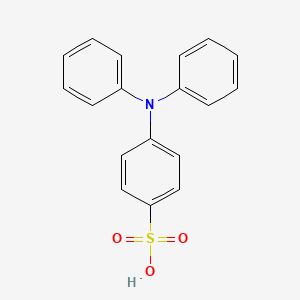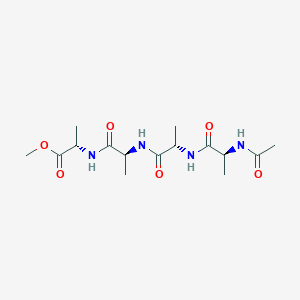![molecular formula C14H13N7O3 B3189295 N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide CAS No. 307508-65-2](/img/structure/B3189295.png)
N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a building block used in synthetic chemistry. Its molecular formula is C14H13N7O3 , and it has a molecular weight of 327.30 g/mol . The compound exhibits intriguing structural features, combining an indole moiety with a triazine ring and a hydrazide group .
Synthesis Analysis
The synthesis of N’-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide involves the condensation of an indole aldehyde (3-indolylmethylene) with a hydrazine derivative containing a triazine ring. The reaction typically occurs under mild conditions, yielding the desired product .
Molecular Structure Analysis
The compound’s structure consists of an indole ring fused to a triazine ring, with an attached hydrazide group. The indole portion contributes aromaticity and potential biological activity, while the triazine ring imparts rigidity and additional functionality. The hydrazide group serves as a versatile handle for further derivatization .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
CAS RN |
307508-65-2 |
|---|---|
Molecular Formula |
C14H13N7O3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(1H-indol-3-ylmethylideneamino)acetamide |
InChI |
InChI=1S/C14H13N7O3/c22-11(7-16-12-13(23)18-14(24)21-20-12)19-17-6-8-5-15-10-4-2-1-3-9(8)10/h1-6,15H,7H2,(H,16,20)(H,19,22)(H2,18,21,23,24) |
InChI Key |
PBXDUIKSRUWHPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



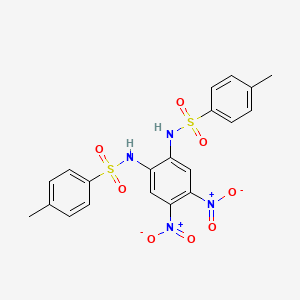
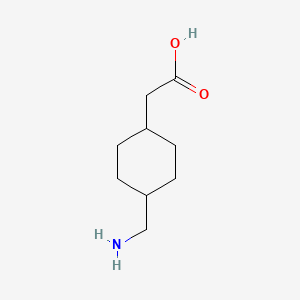
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide](/img/structure/B3189224.png)
